molecular formula C17H13BrN6O B11281932 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B11281932
M. Wt: 397.2 g/mol
InChI Key: DLDPLKXIYNECLH-UHFFFAOYSA-N
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Description

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of oxadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the triazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenethyl alcohol
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is unique due to its combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C17H13BrN6O

Molecular Weight

397.2 g/mol

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine

InChI

InChI=1S/C17H13BrN6O/c1-10-4-2-3-5-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-6-8-12(18)9-7-11/h2-9H,19H2,1H3

InChI Key

DLDPLKXIYNECLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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